
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by its unique structure, which includes an ethyl group at the third position, a methyl group at the sixth position, and a phenyl group at the fifth position, along with a hydroxyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyrazine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Formation of 3-ethyl-6-methyl-5-phenylpyrazin-2-one.
Reduction: Formation of 3-ethyl-6-methyl-5-phenyl-1,2-dihydropyrazine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol involves its interaction with specific molecular targets. The hydroxyl group at the second position allows for hydrogen bonding with biological molecules, which can influence enzyme activity and receptor binding. The compound’s structure also allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
3-Methyl-5-phenylpyrazin-2-ol: Lacks the ethyl group at the third position.
6-Methyl-5-phenylpyrazin-2-ol: Lacks the ethyl group at the third position and the methyl group at the sixth position.
3-Ethyl-5-phenylpyrazin-2-ol: Lacks the methyl group at the sixth position.
Uniqueness: 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
3-ethyl-6-methyl-5-phenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-3-11-13(16)14-9(2)12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16) |
Clé InChI |
NMOQXWUVAQYRLP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(NC1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


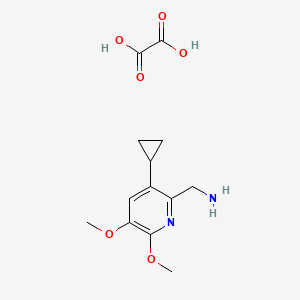
![5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
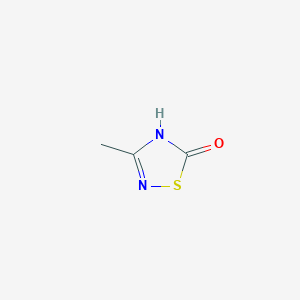
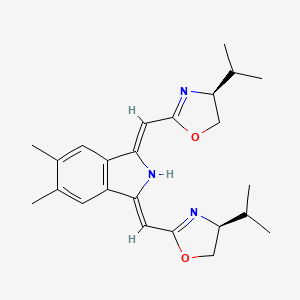
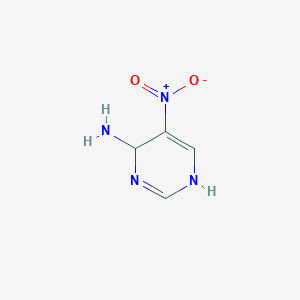
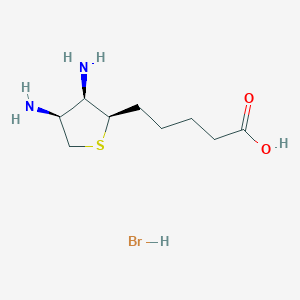

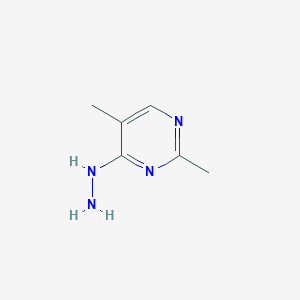

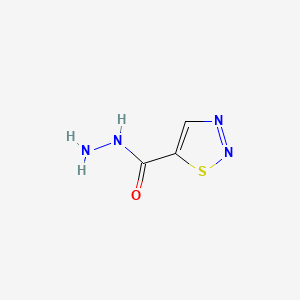

![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)

